molecular formula C19H28N2O4 B2549194 cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate CAS No. 270257-50-6

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

Cat. No. B2549194
CAS RN: 270257-50-6
M. Wt: 348.443
InChI Key: KSWAWCLGGIVDBA-JKSUJKDBSA-N
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Description

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the boc-amino group indicates that it is a protected amino piperidine, which is a structural motif commonly found in many drug molecules. The benzyl group adds to the molecule's complexity and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related piperidine compounds has been reported using different starting materials and strategies. For instance, a protocol for the Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine has been developed, which is obtained from l-arginine, a biorenewable feedstock . Another study describes the asymmetric synthesis of a similar compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride . These methods suggest potential routes for synthesizing the cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate by applying similar strategies and protective group chemistry.

Molecular Structure Analysis

The molecular structure of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is characterized by the cis-configuration of substituents on the piperidine ring, which is crucial for its biological activity. The stereospecificity of the molecule is significant, as seen in the stereoselective synthesis of related compounds, where the stereochemistry is carefully controlled and confirmed by NMR spectroscopy and other analytical methods .

Chemical Reactions Analysis

The chemical reactivity of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is influenced by its functional groups. The boc-amino group allows for selective deprotection and further derivatization of the amino moiety . The benzyl group can also undergo various transformations, such as reductive cleavage or palladium-catalyzed reactions, to introduce different substituents onto the piperidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate would be expected to include moderate solubility in organic solvents, stability under standard conditions, and reactivity towards acids and bases due to the presence of the amino and carboxylate groups. The compound's melting point, boiling point, and specific rotation would be determined experimentally, as these properties are influenced by the stereochemistry and the nature of the substituents on the piperidine ring .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Researchers have developed methods to synthesize enantiopure derivatives from common precursors like Boc-Asp-O(t)Bu, which are essential for the production of specific chiral molecules. These derivatives are crucial for creating compounds with potential pharmacological activities, demonstrating the compound's significance in medicinal chemistry (J. Marin et al., 2004).

Asymmetric Synthesis

The asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for synthesizing potent protein kinase inhibitors, showcases the compound's role in developing therapeutics. This method provides a potential industrial application due to its mild conditions and high yields (B. Hao et al., 2011).

Alkaloid Synthesis

The compound also serves as a [sgrave]-symmetry intermediate for alkaloid synthesis. The straightforward conversion into diastereomerically pure cis-isomers underscores its utility in synthesizing complex natural products and highlights its importance in pharmaceutical research (B. Danieli et al., 1997).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAWCLGGIVDBA-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

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